molecular formula C21H21F3N4O B12269236 2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole

2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B12269236
M. Wt: 402.4 g/mol
InChI Key: ANPLOKVQAGTOGR-UHFFFAOYSA-N
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Description

2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzodiazole core, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the trifluoromethyl group, and the construction of the azetidine ring. Common synthetic routes may involve:

    Formation of Benzodiazole Core: This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Construction of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors like amino alcohols or azetidinones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The trifluoromethyl group and azetidine ring may play crucial roles in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzimidazole: Similar structure but with a benzimidazole core.

    2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzothiazole: Similar structure but with a benzothiazole core.

Uniqueness

The uniqueness of 2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole lies in its specific combination of functional groups and ring systems, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the azetidine ring may contribute to its biological activity.

Properties

Molecular Formula

C21H21F3N4O

Molecular Weight

402.4 g/mol

IUPAC Name

[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C21H21F3N4O/c1-20(2,3)19-26-15-6-4-5-7-16(15)28(19)14-11-27(12-14)18(29)13-8-9-17(25-10-13)21(22,23)24/h4-10,14H,11-12H2,1-3H3

InChI Key

ANPLOKVQAGTOGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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